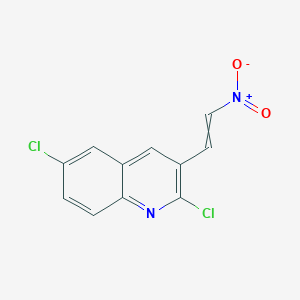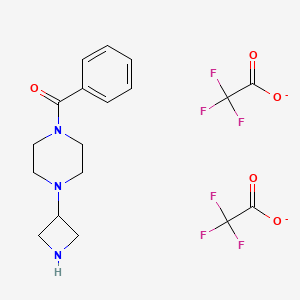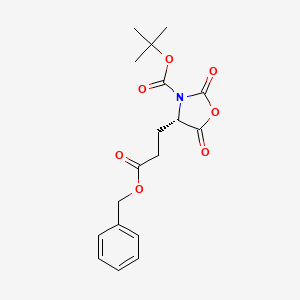
butane-1,2,3,4-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butane-1,2,3,4-tetrol can be synthesized through the reduction of erythrose or erythrulose. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the fermentation of glucose by osmophilic yeasts such as Moniliella pollinis or Trichosporonoides megachiliensis . The fermentation process involves the conversion of glucose to erythritol under controlled conditions, followed by purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form erythrose or erythrulose.
Reduction: It can be further reduced to form tetrahydroxybutane.
Substitution: Hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Erythrose or erythrulose.
Reduction: Tetrahydroxybutane.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Butane-1,2,3,4-tetrol has a wide range of applications in scientific research:
Mecanismo De Acción
Butane-1,2,3,4-tetrol exerts its effects primarily through its interaction with sweet taste receptors on the tongue, mimicking the taste of sugar without the associated caloric intake . In biological systems, it is absorbed in the small intestine and excreted unchanged in the urine, with minimal impact on blood glucose levels .
Comparación Con Compuestos Similares
Similar Compounds
Sorbitol: Another sugar alcohol used as a sweetener, but with higher caloric content.
Xylitol: A sugar alcohol with similar sweetness but different metabolic pathways.
Mannitol: Used as a sweetener and in medical applications, but with different physical properties.
Uniqueness
Butane-1,2,3,4-tetrol is unique due to its almost non-caloric nature and its ability to mimic the taste of sugar without affecting blood glucose levels. This makes it particularly suitable for use in diabetic and weight management products .
Propiedades
Número CAS |
188346-77-2 |
|---|---|
Fórmula molecular |
C4H10O4 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





